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Compound of Interest

Compound Name: 3-Chloro-2,4-dimethylpentane

Cat. No.: B103076 Get Quote

A Comparative Spectroscopic Analysis of C7H15Cl Isomers

This guide provides a detailed comparative analysis of the spectroscopic data for various

structural isomers of chloroheptane (C7H15Cl). It is intended for researchers, scientists, and

drug development professionals, offering a comprehensive resource for the identification and

differentiation of these closely related compounds. The guide summarizes key quantitative data

from Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance

(¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) in clear, comparative

tables. Detailed experimental protocols for these techniques are also provided.

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for five isomers of C7H15Cl: 1-

chloroheptane, 2-chloroheptane, 3-chloroheptane, 1-chloro-2-methylhexane, and 2-chloro-2-

methylhexane.

¹H Nuclear Magnetic Resonance (NMR) Data
Table 1: ¹H NMR Chemical Shifts (δ, ppm) for C7H15Cl Isomers in CDCl₃
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Isomer -CH₂Cl / -CHCl- -CH₃ Other -CH₂- / -CH-

1-Chloroheptane 3.52 (t) 0.89 (t)
1.77 (quint), 1.2-1.6

(m)[1]

2-Chloroheptane ~4.0 (m) 1.5 (d), 0.9 (t) 1.2-1.8 (m)

3-Chloroheptane ~3.9 (m) 0.9 (t), 1.0 (t) 1.2-1.9 (m)

1-Chloro-2-

methylhexane
~3.4 (m) 0.9 (d), 0.9 (t) 1.1-1.7 (m)

2-Chloro-2-

methylhexane
- 1.5 (s), 0.9 (t) 1.1-1.8 (m)

Note: 't' denotes a triplet, 'quint' a quintet, 'm' a multiplet, 'd' a doublet, and 's' a singlet. The

chemical shifts are approximate and can vary slightly based on the specific instrument and

experimental conditions.

¹³C Nuclear Magnetic Resonance (NMR) Data
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for C7H15Cl Isomers in CDCl₃

Isomer C-Cl Other Aliphatic Carbons

1-Chloroheptane 45.3
32.7, 31.5, 28.8, 26.7, 22.6,

14.1[2][3]

2-Chloroheptane 62.5
41.5, 36.2, 28.9, 25.3, 22.5,

14.0[4][5][6]

3-Chloroheptane 67.2
38.4, 33.8, 29.3, 22.6, 22.5,

14.0, 10.9[7]

1-Chloro-2-methylhexane 52.1
38.4, 34.9, 29.3, 23.0, 18.9,

14.1

2-Chloro-2-methylhexane 71.8 45.1, 33.9, 25.8, 22.8, 14.0

Infrared (IR) Spectroscopy Data
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Table 3: Key IR Absorption Bands (cm⁻¹) for C7H15Cl Isomers

Isomer C-H Stretch C-H Bend C-Cl Stretch

1-Chloroheptane 2850-2960 ~1465, ~1380 ~650-730

2-Chloroheptane 2850-2960 ~1465, ~1380 ~610-690[8][9]

3-Chloroheptane 2850-2960 ~1465, ~1380 ~600-680

1-Chloro-2-

methylhexane
2850-2960 ~1465, ~1380 ~660-740

2-Chloro-2-

methylhexane
2850-2960 ~1465, ~1380 ~560-640

Mass Spectrometry (MS) Data
Table 4: Characteristic Mass Spectrometry Fragments (m/z) for C7H15Cl Isomers

Isomer
Molecular Ion
(M⁺)

[M-Cl]⁺ [M-HCl]⁺
Other Key
Fragments

1-Chloroheptane 134/136 99 98 43, 56, 70

2-Chloroheptane 134/136 99 98

43, 56, 63,

105/107[10][11]

[12]

3-Chloroheptane 134/136 99 98 43, 57, 71

1-Chloro-2-

methylhexane
134/136 99 98 43, 57, 70

2-Chloro-2-

methylhexane
134/136 99 - 57, 77

Note: The presence of two molecular ion peaks (M⁺ and M+2) in a roughly 3:1 ratio is

characteristic of compounds containing one chlorine atom, due to the natural abundance of the

³⁵Cl and ³⁷Cl isotopes.
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Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Spectroscopy

Sample Preparation: Approximately 5-10 mg of the chloroheptane isomer was dissolved in

~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as

an internal standard. The solution was transferred to a 5 mm NMR tube.

Instrumentation: Spectra were acquired on a Bruker AVANCE III 400 MHz spectrometer, or

an equivalent instrument.

¹H NMR Acquisition: Proton NMR spectra were recorded with a spectral width of 16 ppm, an

acquisition time of 4 seconds, and a relaxation delay of 1 second. 16 scans were

accumulated for a good signal-to-noise ratio.

¹³C NMR Acquisition: Carbon-13 NMR spectra were recorded using a proton-decoupled

pulse program with a spectral width of 250 ppm, an acquisition time of 1.5 seconds, and a

relaxation delay of 2 seconds.[13] Typically, 1024 scans were accumulated.

Data Processing: The raw data was Fourier transformed, and the resulting spectra were

phase and baseline corrected. Chemical shifts were referenced to the TMS signal at 0.00

ppm.

Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

Instrumentation: A Thermo Scientific Nicolet iS5 FT-IR spectrometer equipped with a

diamond ATR accessory, or a similar instrument, was used.

Sample Application: A single drop of the neat liquid chloroheptane isomer was placed directly

onto the clean diamond ATR crystal.
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Data Acquisition: The spectrum was recorded over the range of 4000-400 cm⁻¹ with a

resolution of 4 cm⁻¹. 32 scans were co-added to improve the signal-to-noise ratio.

Background Correction: A background spectrum of the clean, empty ATR crystal was

recorded prior to the sample analysis and automatically subtracted from the sample

spectrum.

Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrometry

Instrumentation: A gas chromatograph (GC) coupled to a mass spectrometer (MS) with an

electron ionization source, such as an Agilent 7890B GC system connected to a 5977A

MSD, was used.

Sample Introduction: The chloroheptane isomer was diluted in dichloromethane (1 mg/mL),

and 1 µL of the solution was injected into the GC inlet, which was held at 250°C. The sample

was separated on a nonpolar capillary column (e.g., HP-5ms) before entering the mass

spectrometer.

Ionization: The separated compounds were ionized by electron impact at 70 eV.

Mass Analysis: The mass spectrum was scanned over a mass-to-charge (m/z) range of 40-

400 amu.

Data Analysis: The resulting mass spectrum was analyzed to identify the molecular ion and

characteristic fragment ions.

Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the comparative spectroscopic

analysis of C7H15Cl isomers.
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Comparative Spectroscopic Analysis Workflow
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Caption: Workflow for the spectroscopic analysis of C7H15Cl isomers.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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